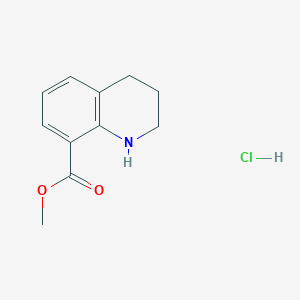

Methyl 1,2,3,4-tetrahydro-8-quinolinecarboxylate hydrochloride

Description

Methyl 1,2,3,4-tetrahydro-8-quinolinecarboxylate hydrochloride is a bicyclic heteroaromatic compound featuring a partially saturated quinoline core substituted with a methyl carboxylate group at the 8-position and a hydrochloride counterion. This compound is of interest in medicinal chemistry due to the quinoline scaffold’s prevalence in bioactive molecules, including antimicrobial and central nervous system-targeting agents .

Properties

IUPAC Name |

methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-6-2-4-8-5-3-7-12-10(8)9;/h2,4,6,12H,3,5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRNYNLDNIGOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1NCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction-Reductive Amination Domino Reaction

One of the most efficient methods involves the catalytic hydrogenation of 2-nitroaryl ketones or aldehydes bearing a side chain ester group. The sequence proceeds as follows:

- Catalytic reduction of the nitro group to an aniline intermediate.

- Intramolecular cyclization via reductive amination forming a cyclic imine.

- Further catalytic hydrogenation reduces the imine to the tetrahydroquinoline ring.

- Catalyst: 5% Pd/C

- Hydrogen pressure: Typically 1–5 atm, with higher pressure favoring complete cyclization.

- Yields: High, typically 78–98% depending on substrate and conditions.

- Stereoselectivity: The ester group directs hydrogen addition, favoring cis or trans isomers depending on its position relative to the aromatic ring.

- Example: Conversion of 2-nitroaryl ketones to methyl 1,2,3,4-tetrahydro-8-quinolinecarboxylate derivatives with excellent diastereoselectivity.

Dissolving Metal Reduction Followed by Michael Addition

Another approach uses iron powder in acetic acid to reduce nitro groups to anilines, which then undergo intramolecular Michael addition with an acrylate side chain to form the tetrahydroquinoline ring.

Domino Reductive Amination and Nucleophilic Aromatic Substitution (S_NAr)

This method involves a two-step domino process:

- Reductive amination of a side chain carbonyl group with an amine to form an intermediate amine.

- Intramolecular nucleophilic aromatic substitution on an activated aromatic ring (usually bearing an electron-withdrawing group such as nitro) to close the ring.

Metal-Promoted Cyclizations

Hydrogenation using Pd or Pt catalysts under controlled pressure can promote cyclization with high stereoselectivity:

- Pd/C tends to favor formation of dihydroquinolines or quinolines at lower or higher pressures, respectively.

- Pt/C under hydrogen pressure can suppress aromatization, favoring tetrahydroquinoline formation.

- Catalyst choice and reaction pressure critically influence product distribution and stereochemistry.

Comparative Data Table of Preparation Methods

| Method | Catalyst/Conditions | Yield (%) | Stereoselectivity | Advantages | Limitations |

|---|---|---|---|---|---|

| Reduction-Reductive Amination | 5% Pd/C, H2 (1–5 atm) | 78–98 | High (cis/trans control by ester) | High yield, one-pot, scalable | Requires hydrogenation setup |

| Dissolving Metal Reduction + Michael Addition | Fe powder, AcOH | 86–98 | Moderate | Mild conditions, simple reagents | Limited substrate scope |

| Reductive Amination + S_NAr | Amine, activated aryl halide | 58–98 | Moderate to high | One-flask, efficient ring closure | Requires electron-withdrawing groups |

| Metal-Promoted Cyclizations | Pd/C or Pt/C, H2 pressure | Variable (60–95) | Catalyst dependent | Tunable selectivity | Sensitive to catalyst poisoning |

Mechanistic Insights and Research Findings

- The ester substituent adjacent to the aromatic ring plays a pivotal role in directing stereochemistry during hydrogenation steps by steric shielding, favoring hydrogen addition to the face opposite the ester group.

- The choice of catalyst (Pd vs. Pt) and hydrogen pressure can shift the product distribution between tetrahydroquinoline, dihydroquinoline, and fully aromatic quinoline derivatives. Pt catalysts under moderate pressure favor tetrahydroquinoline formation by suppressing aromatization.

- Domino reactions combining reduction and cyclization steps in one pot reduce intermediate handling and improve overall atom economy, aligning with green chemistry principles.

- Substrate design, such as the position of the ester group (α or β to the aromatic ring) and the presence of geminal substituents, influences the conformational preferences and thus the stereochemical outcome of the cyclization.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetrahydro-8-quinolinecarboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Acidic or basic conditions are often employed to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibiotic Properties

Methyl 1,2,3,4-tetrahydro-8-quinolinecarboxylate hydrochloride has demonstrated strong antibiotic activity against a broad spectrum of bacteria. It is particularly effective against both gram-positive and gram-negative bacteria, including strains resistant to common antibiotics such as penicillins and tetracyclines. This broad activity suggests potential for development as a new class of antibiotics .

Antimalarial Activity

Research has indicated that quinoline derivatives exhibit antiplasmodial activity. For instance, related compounds have been optimized for low nanomolar potency against Plasmodium falciparum, the causative agent of malaria. These compounds show promising efficacy in preclinical models, suggesting that this compound could be further explored for similar applications .

Neuroprotective Effects

Quinoline derivatives are being investigated for their neuroprotective effects in conditions such as Alzheimer's disease. Their ability to modulate neurotransmitter systems and provide antioxidant effects makes them candidates for further research in neurodegenerative disorders .

Synthetic Methodologies

Synthesis of Quinoline Derivatives

this compound serves as a precursor in the synthesis of various quinoline derivatives. Its structural features facilitate reactions that lead to the formation of complex molecules with potential biological activities. For example, it can be utilized in one-pot synthesis strategies to create novel hexahydroquinolinecarboxylic acid derivatives .

Pharmaceutical Development

The compound's unique chemical structure allows for modifications that can enhance its pharmacokinetic properties. Researchers are exploring various synthetic routes to improve solubility and bioavailability, which are critical for effective drug formulation .

Case Study: Antibiotic Efficacy

A study demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested in vitro and showed a minimum inhibitory concentration (MIC) comparable to established antibiotics. This finding supports its potential use as a therapeutic agent against resistant bacterial infections.

Case Study: Antimalarial Optimization

In a series of experiments aimed at optimizing quinoline derivatives for antimalarial activity, this compound was modified to improve its efficacy against P. berghei in mouse models. The resultant compounds displayed enhanced oral bioavailability and lower toxicity profiles compared to traditional treatments.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Antibiotic Activity | Effective against gram-positive and gram-negative bacteria | Broad spectrum; effective against resistant strains |

| Antimalarial Activity | Potential use against Plasmodium falciparum | Low nanomolar potency; effective in preclinical models |

| Neuroprotective Effects | Modulation of neurotransmitter systems; antioxidant properties | Potential candidates for Alzheimer's treatment |

| Synthetic Methodologies | Used as a precursor in synthesizing novel quinoline derivatives | Facilitates one-pot synthesis strategies |

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4-tetrahydro-8-quinolinecarboxylate hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their CAS numbers, molecular features, and similarity scores derived from structural databases:

Key Differences and Implications

Core Structure: The target compound’s quinoline core (benzene fused to pyridine at C2–C3) distinguishes it from isoquinoline analogs (e.g., CAS 1029689-82-4), which exhibit different electronic properties and binding affinities due to altered nitrogen positioning . Substituent position (e.g., 8-carboxylate vs. 5-carboxylate in isoquinoline derivatives) significantly impacts molecular polarity and solubility .

Functional Groups: The methyl carboxylate group enhances hydrophilicity compared to non-carboxylated analogs like 8-Methyl-1,2,3,4-tetrahydroquinoline (CAS 52601-70-4) .

Pharmacological Relevance: Methyl carboxylate derivatives are often intermediates in drug synthesis. For example, noscapine analogs (e.g., CAS 78213-27-1) highlight the role of tetrahydroisoquinoline motifs in antitussive and anticancer agents .

Biological Activity

Methyl 1,2,3,4-tetrahydro-8-quinolinecarboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant case studies that highlight its potential therapeutic applications.

Overview of Biological Activities

The biological activities of this compound are primarily attributed to its quinoline structure, which is known for various pharmacological effects. Key activities include:

- Antimicrobial Activity : Compounds within the quinoline family have demonstrated significant antibacterial and antifungal properties. Research indicates that derivatives of tetrahydroquinolines exhibit potent activity against a range of bacterial pathogens, including Staphylococcus aureus and Escherichia coli .

- Antimalarial Properties : Quinoline derivatives have been extensively studied for their antimalarial effects. This compound has shown promising activity against Plasmodium falciparum, the causative agent of malaria .

- Cytotoxicity : Some studies have reported cytotoxic effects against cancer cell lines. The compound's ability to inhibit tumor growth suggests potential applications in oncology .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A notable approach involves the cyclocondensation of arylmethylidenepyruvic acids with cyclohexandiones and ammonium acetate under solvent-free conditions. This method is advantageous due to its simplicity and high yield .

Table 1: Comparison of Synthesis Methods

| Method Description | Yield (%) | Reaction Time | Solvent Used |

|---|---|---|---|

| Cyclocondensation (solvent-free) | High | Short | None |

| Traditional reflux synthesis | Moderate | Longer | Organic solvents |

| Microwave-assisted synthesis | High | Very short | Minimal solvent |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited strong antibacterial activity against multiple strains of bacteria. The minimal inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics .

- Antimalarial Activity : In vitro tests showed that the compound effectively inhibited the growth of Plasmodium falciparum, with an EC50 value in the low nanomolar range. Further modifications to the compound's structure improved its pharmacokinetic properties .

- Cytotoxicity Against Cancer Cells : Research indicated that this compound displayed selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .

Q & A

Q. What are the key considerations in synthesizing Methyl 1,2,3,4-tetrahydro-8-quinolinecarboxylate hydrochloride to ensure high yield and purity?

Synthesis requires precise control of reaction conditions, such as temperature, solvent selection, and catalyst use. For example, tert-butyl analogs of tetrahydroquinoline derivatives are synthesized via multi-step processes involving cyclization and carboxylation, with purification via recrystallization (e.g., 2-propanol/ethanol mixtures) to achieve >95% purity . Intermediate characterization by NMR and LC-MS is critical to confirm structural integrity and minimize side products .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- HPLC with UV/Vis detection : Used for purity assessment, referencing pharmaceutical impurity standards (e.g., Phenylephrine Hydrochloride Impurity E) with similar tetrahydroisoquinoline structures .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., exact mass 227.046151) and fragmentation patterns .

- NMR spectroscopy : Distinguishes regioisomers by analyzing coupling constants in the aromatic and aliphatic regions, particularly for stereochemical assignments .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use P95 respirators for dust control and nitrile gloves to prevent dermal exposure .

- Ventilation : Ensure fume hoods maintain airborne concentrations below OSHA limits .

- First aid : Immediate flushing with water for eye/skin contact (15+ minutes) and artificial respiration if inhaled .

Advanced Research Questions

Q. How does the stereochemistry at the 1 and 4 positions affect the compound’s reactivity and biological activity?

Stereochemical variations (e.g., 1R,4R vs. 1S,4R diastereomers) significantly alter hydrogen-bonding interactions and metabolic stability. For example, N-methylated tetrahydroisoquinoline derivatives show enhanced receptor binding affinity compared to non-methylated analogs, as observed in alkaloid studies . Stability under acidic conditions can also differ, impacting shelf life and formulation .

Q. What strategies can resolve discrepancies in purity assessments between HPLC and LC-MS methods?

- Orthogonal validation : Combine HPLC (for polar impurities) with LC-MS (for non-UV-active byproducts) .

- Spike-in experiments : Use certified reference standards (e.g., ACI 160413) to identify co-eluting peaks .

- pH-adjusted mobile phases : Improve separation of zwitterionic intermediates, as seen in related quinolinecarboxylate analyses .

Q. How can impurity profiles be optimized during large-scale synthesis to meet pharmaceutical standards?

- Reaction quenching : Rapid cooling minimizes degradation products (e.g., nitrosamine formation) .

- Chromatographic purification : Use preparative HPLC with C18 columns to isolate the target compound from positional isomers (e.g., 7-carboxy vs. 8-carboxy derivatives) .

- Stability studies : Monitor for hydrolytic decomposition under accelerated conditions (40°C/75% RH) to identify critical storage parameters .

Data Contradiction Analysis

Q. How should conflicting data on physicochemical properties (e.g., log Pow, solubility) be addressed?

- Experimental replication : Measure log Pow via shake-flask method (octanol/water) and compare with computational predictions (e.g., EPI Suite). Discrepancies may arise from ionization effects in aqueous media .

- Standardized protocols : Adopt OECD guidelines for solubility testing to ensure consistency across labs, as raw data gaps are common for tetrahydroquinoline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.